molecular formula C19H14BrNO2S B12712100 2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid CAS No. 116758-94-2

2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid

Cat. No.: B12712100
CAS No.: 116758-94-2
M. Wt: 400.3 g/mol
InChI Key: MPXHMZDKZAGMDT-DHZHZOJOSA-N
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Description

2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the thiazole ring.

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but with an ester functional group instead of the thiazole ring.

Uniqueness

2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to the presence of both the thiazole ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

116758-94-2

Molecular Formula

C19H14BrNO2S

Molecular Weight

400.3 g/mol

IUPAC Name

2-[2-[(E)-2-(4-bromophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14BrNO2S/c20-15-9-6-13(7-10-15)8-11-17-21-19(14-4-2-1-3-5-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-8+

InChI Key

MPXHMZDKZAGMDT-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)Br)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)Br)CC(=O)O

Origin of Product

United States

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